Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro-
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Overview
Description
Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro- is a heterocyclic organic compound featuring an oxazole ring substituted with a dimethyl group and a 2-methylselanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, the reaction between 2-bromoacetophenone and formamide under basic conditions can yield the oxazole ring.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions. For example, using methyl iodide in the presence of a strong base like sodium hydride can achieve this substitution.
Attachment of the 2-Methylselanylphenyl Group: The 2-methylselanylphenyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of a phenylselenol derivative with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, forming
Properties
CAS No. |
98191-69-6 |
---|---|
Molecular Formula |
C12H15NOSe |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylselanylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H15NOSe/c1-12(2)8-14-11(13-12)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 |
InChI Key |
VBLDWIYPYVUIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Se]C)C |
Origin of Product |
United States |
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